molecular formula C16H14N2O2 B5864162 N-(2-cyanophenyl)-3-ethoxybenzamide

N-(2-cyanophenyl)-3-ethoxybenzamide

Cat. No.: B5864162
M. Wt: 266.29 g/mol
InChI Key: HYBRPVIYHWPZQB-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 2-cyanophenyl group attached to the amide nitrogen and a 3-ethoxy substituent on the benzoyl moiety. Key characterization methods include spectroscopic techniques (e.g., IR, NMR, GC-MS) and X-ray crystallography, which are standard for confirming the structure of benzamide derivatives .

The compound’s exact applications remain unspecified in the evidence, but structural analogs are utilized in agrochemicals (e.g., etobenzanid as a pesticide) and materials science .

Properties

IUPAC Name

N-(2-cyanophenyl)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-14-8-5-7-12(10-14)16(19)18-15-9-4-3-6-13(15)11-17/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBRPVIYHWPZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3-ethoxybenzamide typically involves the reaction of 2-cyanophenylamine with 3-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-3-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, in the context of its anticancer activity, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The 2-cyano group in the target compound enhances electrophilicity, similar to the 2-nitro group in N-(2-nitrophenyl)benzamide. Both groups stabilize negative charge in intermediates, facilitating nucleophilic reactions . Alkoxy Groups: The 3-ethoxy group increases lipophilicity compared to the 3-methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This may improve membrane permeability in biological systems . Chlorine Substituents: Etobenzanid’s 2,3-dichloro groups enhance pesticidal activity by disrupting enzyme function, a property absent in the target compound .

Reactivity and Functionalization

  • Cycloaddition Potential: The 2-cyanophenyl group in the target compound enables intramolecular cycloaddition reactions, as seen in N-(2-cyanophenyl)benzimidoyl isothiocyanate derivatives .
  • Metal Coordination : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (which has an N,O-bidentate directing group), the target compound lacks hydroxyl groups, limiting its utility in metal-catalyzed C–H activation .

Crystallographic and Spectroscopic Data

  • X-ray Crystallography : N-(2-nitrophenyl)benzamide exhibits a planar benzamide core with a dihedral angle of 12.5° between aromatic rings . The target compound’s structure is expected to differ due to the 3-ethoxy group’s steric bulk.
  • IR Spectroscopy: The presence of the cyano group (~2220 cm⁻¹) and amide carbonyl (~1680 cm⁻¹) in the target compound aligns with spectra of related benzamides .

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